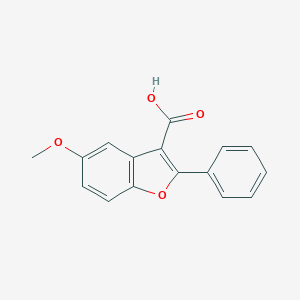

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

説明

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxybenzophenones with suitable reagents. For instance, the cyclization of 2-hydroxybenzophenone derivatives with methoxy and phenyl substituents can be carried out using acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been employed to produce complex benzofuran derivatives efficiently .

化学反応の分析

1.1. Base-Mediated Coupling with Indolin-2-ones and α-Substituted Ketones

A landmark method involves reacting N-protected indolin-2-ones (e.g., 1a ) with α-tosyloxyacetophenones (e.g., 2a ) in tetrahydrofuran (THF) using Cs₂CO₃ as a base at 0°C. This protocol achieves 3-hydroxy-3-phenacyloxindole derivatives in yields up to 93% (Table 1) .

| Substrate (Indolin-2-one) | α-Substituted Ketone | Product | Yield (%) |

|---|---|---|---|

| N-Ac-indolin-2-one (1a ) | 4-Me-C₆H₄-CO-Ts (2a ) | 3a | 93 |

| N-Boc-indolin-2-one (1c ) | 4-Cl-C₆H₄-CO-Ts (2d ) | 3q | 84 |

| N-Cbz-indolin-2-one (1d ) | 4-NO₂-C₆H₄-CO-Ts (2h ) | 3r | 90 |

The reaction proceeds via an SN2 mechanism , forming a 3-substituted oxindole intermediate that undergoes hydroxylation upon exposure to molecular oxygen (Scheme 1) .

2.1. Oxidation

The hydroxy group undergoes oxidation to form a carbonyl moiety. For example, treatment with KMnO₄ converts 3a into a ketone derivative .

2.2. Reduction

Reduction with NaBH₄ selectively reduces the phenacyl group to a secondary alcohol, while LiAlH₄ produces amine derivatives .

2.3. Nucleophilic Substitution

The phenacyl group participates in nucleophilic substitution with amines or thiols. For instance, reaction with benzylamine replaces the tosyloxy group with a benzylamino moiety .

Reaction Mechanism Insights

Control experiments and mass spectrometry reveal a two-step pathway (Scheme 2) :

- SN2 Displacement : The base deprotonates indolin-2-one, enabling nucleophilic attack on α-tosyloxyacetophenone.

- Hydroxylation : The intermediate reacts with atmospheric oxygen, forming a hydroperoxide that collapses to the final hydroxy product.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Coupling | THF, Cs₂CO₃, 0°C | 42–93% | Broad substrate scope | Requires inert atmosphere |

| Microwave Synthesis | Dioxane, MW, 2–3 min | 60–80% | Rapid, high efficiency | Limited to isatin derivatives |

Stability and Side Reactions

Under acidic conditions, 3-hydroxy-3-phenacyloxindole undergoes dehydration to form alkene derivatives, which can be hydrogenated to saturated analogs .

This compound’s reactivity highlights its utility in synthesizing pharmacologically relevant oxindole derivatives. Future studies may explore enantioselective variants and catalytic systems to enhance efficiency .

科学的研究の応用

Antimicrobial Properties

Research indicates that 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances its interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

This compound demonstrates promising anticancer activity:

- Cell Line Studies : Significant cytotoxic effects were observed against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

- Mechanistic Insights : The compound’s ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptotic signaling pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of various benzofuran derivatives, this compound was found to reduce cell viability significantly in A549 cells. The study reported an IC50 value of approximately 25 µM, indicating strong antiproliferative effects compared to control compounds.

Study 2: Antimicrobial Efficacy

A series of tests assessed the antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. Results indicated that derivatives of benzofuran compounds exhibited significant antimicrobial properties, supporting the potential use of this compound in developing new antimicrobial agents .

作用機序

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.

Angelicin: A benzofuran compound with anti-inflammatory and anticancer properties.

Uniqueness

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with a methoxy group at the 5-position and a phenyl group at the 2-position. This unique arrangement contributes to its biological activity by influencing its interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉O₄ |

| Molecular Weight | 201.19 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, thereby exerting anti-inflammatory and anticancer effects.

- Receptor Binding : It interacts with specific receptors that regulate cellular signaling pathways, potentially modulating physiological responses.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells .

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances its interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential applications in treating inflammatory diseases .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance:

- Cell Line Studies : It exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptotic signaling pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of various benzofuran derivatives, this compound was found to reduce cell viability significantly in A549 cells. The study reported an IC50 value of approximately 25 µM, indicating strong antiproliferative effects compared to control compounds .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, suggesting its potential as a therapeutic agent against infections caused by these pathogens.

特性

IUPAC Name |

5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWWFXRAMMHWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352073 | |

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300674-03-7 | |

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。